cis-Tetrahydrofuran-2,5-dicarboxylic acid
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Overview
Description
cis-Tetrahydrofuran-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H8O5. It is a derivative of tetrahydrofuran, featuring two carboxylic acid groups at the 2 and 5 positions of the tetrahydrofuran ring.
Mechanism of Action
- THFDCA likely exerts its effects through several mechanisms:
- Protonation of Etheric C–O Bond : Kinetic and reactivity studies suggest that the activation of THFDCA’s etheric C–O bond occurs either by direct protonation at the surface of a solid acid or by liquid-phase protons transported from the solid acid surface to the bulk solvent through an ion-exchange process .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-Tetrahydrofuran-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of furan-2,5-dicarboxylic acid using palladium on charcoal as a catalyst. The reaction is typically carried out in acetic acid under a nitrogen atmosphere at room temperature .
Industrial Production Methods
The use of biomass-derived furan compounds as starting materials is a promising approach for sustainable production .
Chemical Reactions Analysis
Types of Reactions
cis-Tetrahydrofuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as refluxing and the use of inert atmospheres .
Major Products
Major products formed from these reactions include various tetrahydrofuran derivatives, which can be further utilized in organic synthesis and materials science .
Scientific Research Applications
cis-Tetrahydrofuran-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-tetrahydrofuran-2,5-dicarboxylic acid include:
Furan-2,5-dicarboxylic acid: A precursor in the synthesis of this compound.
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid: Another tetrahydrofuran derivative with multiple carboxylic acid groups.
2,5-Dimethoxytetrahydrofuran: A derivative used in organic synthesis and proteomics research.
Uniqueness
Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in multiple scientific and industrial fields .
Properties
IUPAC Name |
(2S,5R)-oxolane-2,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZQRDJXBMLSTF-ZXZARUISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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